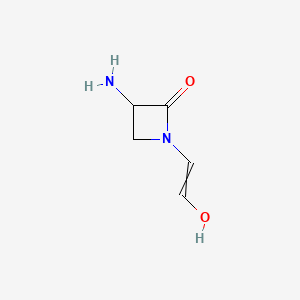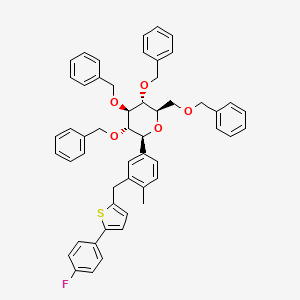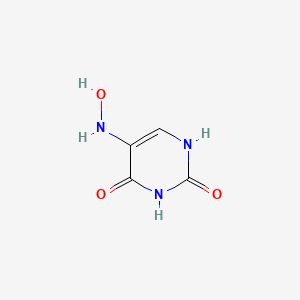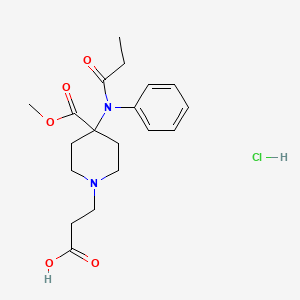
dicyclohexylamine (R)-3-((2-hydroxyethyl)disulfanyl)-2-pivalamidopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt: is a chemical compound with the molecular formula C22H42N2O4S2 and a molecular weight of 462.71 g/mol . It is commonly used in peptide synthesis due to its protective groups and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The final step involves the formation of the dicyclohexylammonium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt can undergo oxidation reactions, where the ethylmercapto group is oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt is widely used in peptide synthesis as a building block due to its protective groups, which prevent unwanted side reactions during peptide chain assembly .
Biology: In biological research, this compound is used to study protein structure and function, particularly in the context of disulfide bond formation and reduction .
Industry: The compound is used in the production of specialized peptides and proteins for various industrial applications, including biotechnology and pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt involves its role as a protected amino acid in peptide synthesis. The T-boc group protects the amino group from unwanted reactions, while the ethylmercapto group can form disulfide bonds, which are crucial for the structural integrity of peptides and proteins . The dicyclohexylammonium salt form enhances the solubility and stability of the compound .
Comparaison Avec Des Composés Similaires
N-Alpha-T-boc-ethylmercapto-L-cysteine: Similar structure but without the dicyclohexylammonium salt form.
N-Alpha-T-boc-L-cysteine: Lacks the ethylmercapto group.
N-Alpha-T-boc-ethylmercapto-L-cysteine methyl ester: Similar but with a methyl ester group instead of the dicyclohexylammonium salt.
Uniqueness: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt is unique due to its combination of protective groups and the dicyclohexylammonium salt form, which provides enhanced stability and solubility compared to its analogs .
Propriétés
Formule moléculaire |
C22H42N2O4S2 |
|---|---|
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2R)-2-(2,2-dimethylpropanoylamino)-3-(2-hydroxyethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)9(15)11-7(8(13)14)6-17-16-5-4-12/h11-13H,1-10H2;7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |
Clé InChI |
PTYWFNXGMDOBNT-ZLTKDMPESA-N |
SMILES isomérique |
CC(C)(C)C(=O)N[C@@H](CSSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)(C)C(=O)NC(CSSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)


![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)







![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)

